- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition, Molecular Diversity, 2020, 24(2), 423-435

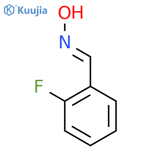

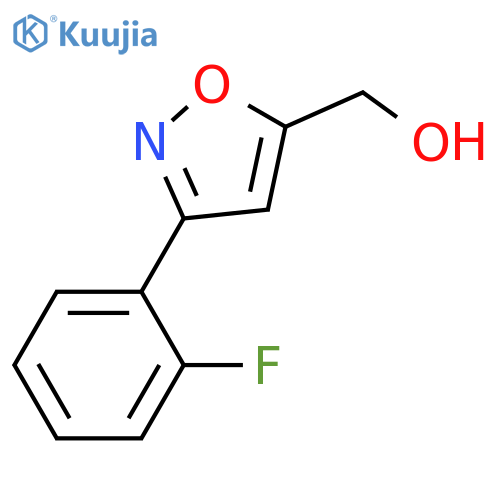

Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure

Nome del prodotto:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Numero CAS:953046-62-3

MF:C10H8FNO2

MW:193.174426078796

MDL:MFCD09701311

CID:829458

PubChem ID:50896551

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol

- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole

- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol

- IIYKJLFWWAQROU-UHFFFAOYSA-N

- STL414849

- SBB073373

- 6405AC

- 3-(2-Fluorophenyl)-5-isoxazolemethanol

- SY036327

- ST45255963

- [3-(2-Fluoro

- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)

- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol

- EN300-232444

- CS-0085277

- SCHEMBL4275449

- AC-29574

- C10H8FNO2

- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL

- DA-40157

- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol

- 953046-62-3

- AKOS005169233

- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR

- MFCD09701311

- DTXSID60678946

- CS-12052

- SB40209

-

- MDL: MFCD09701311

- Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2

- Chiave InChI: IIYKJLFWWAQROU-UHFFFAOYSA-N

- Sorrisi: FC1C(C2C=C(CO)ON=2)=CC=CC=1

Proprietà calcolate

- Massa esatta: 193.05390666g/mol

- Massa monoisotopica: 193.05390666g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 2

- Complessità: 191

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.3

- XLogP3: 1.3

Proprietà sperimentali

- Densità: 1.298±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Molto leggermente solubile (0,75 g/l) (25°C),

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232444-2.5g |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |

953046-62-3 | 95% | 2.5g |

$505.0 | 2024-06-19 | |

| TRC | F590008-10mg |

(3-(2-fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1128264-50mg |

[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |

953046-62-3 | 95% | 50mg |

$170 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 250mg |

¥1579.0 | 2023-09-05 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |

3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |

953046-62-3 | ≥95% | 1g |

¥1472.00 | 2024-07-09 | |

| abcr | AB449992-250 mg |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 250MG |

€231.60 | 2022-03-24 | ||

| eNovation Chemicals LLC | D782052-1g |

3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |

953046-62-3 | 95% | 1g |

$230 | 2024-07-20 | |

| Fluorochem | 225866-250mg |

3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 250mg |

£150.00 | 2022-02-28 | |

| Fluorochem | 225866-1g |

3-(2-Fluorophenyl)isoxazol-5-yl)methanol |

953046-62-3 | 95% | 1g |

£363.00 | 2022-02-28 | |

| Enamine | EN300-232444-5g |

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |

953046-62-3 | 95% | 5g |

$775.0 | 2023-09-15 |

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C

1.2 Reagents: Triethylamine

1.2 Reagents: Triethylamine

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C

Riferimento

- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide

1.3 Reagents: Triethylamine Catalysts: Zinc chloride

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide

1.3 Reagents: Triethylamine Catalysts: Zinc chloride

Riferimento

- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring, Tetrahedron, 2016, 72(22), 2979-2987

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C

1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C

1.3 Reagents: Triethylamine ; 16 h, 60 °C

1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C

1.3 Reagents: Triethylamine ; 16 h, 60 °C

Riferimento

- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Riferimento

- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt

1.3 Reagents: Triethylamine Solvents: Dichloromethane

Riferimento

- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine, Youji Huaxue, 2010, 30(9), 1366-1371

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Zinc chloride

Riferimento

- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C

1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux

1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux

Riferimento

- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Letteratura correlata

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol) Prodotti correlati

- 2742657-72-1(1-4-(5-methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-ylethan-1-amine hydrochloride)

- 1806321-44-7(1-Bromo-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one)

- 1361779-50-1(2,4-Dichloro-3'-difluoromethoxy-biphenyl)

- 2169192-66-7(4-3-(methoxymethyl)-1H-pyrazol-1-ylphenol)

- 1805330-72-6(3-Amino-4-(difluoromethyl)-2-fluoro-5-iodopyridine)

- 1820580-07-1(Cyclobutanol, 3-methoxy-2,2-dimethyl-, (1R,3S)-)

- 1096899-57-8([(3-Bromophenyl)methyl](4-methylpentan-2-yl)amine)

- 118201-49-3(Benzenepropanethiol, b-amino-)

- 1333906-78-7(3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one)

- 71079-03-3(2-Amino-2-(4-bromophenyl)acetic Acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Purezza:99%/99%/99%/99%

Quantità:1g/5g/500mg/250mg

Prezzo ($):327.0/1306.0/218.0/163.0